
Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a cyano group, a phenyl group, and a phenylhydrazinyl group attached to a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenylhydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Applications De Recherche Scientifique
Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenylhydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate: Similar structure with a methyl ester group instead of an ethyl ester group.
2-Cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoic acid: Similar structure with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and phenylhydrazinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
92462-09-4 |
|---|---|
Formule moléculaire |
C18H17N3O2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
ethyl 3-(N-aminoanilino)-2-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-18(22)16(13-19)17(14-9-5-3-6-10-14)21(20)15-11-7-4-8-12-15/h3-12H,2,20H2,1H3 |
Clé InChI |
IGVHTCHOPBNJSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C1=CC=CC=C1)N(C2=CC=CC=C2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



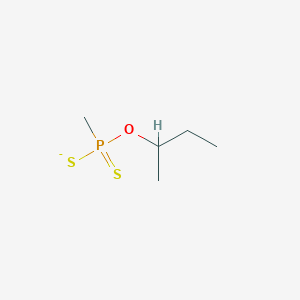



![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
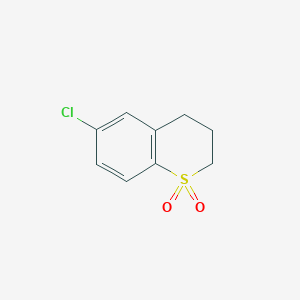

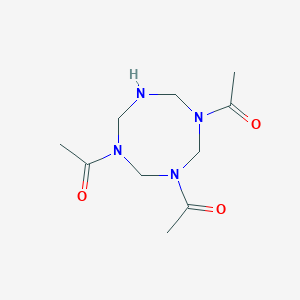
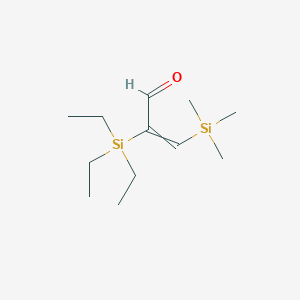


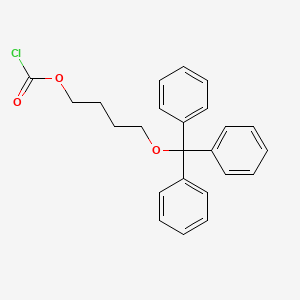
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
